(R)-(+)-对甲苯甲磺

描述

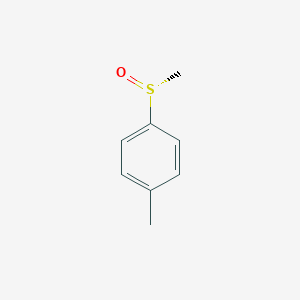

(R)-(+)-Methyl p-tolyl sulfoxide is a chemical compound with various applications in organic synthesis and materials science. It exhibits specific physical and chemical properties due to its molecular structure.

Synthesis Analysis

The synthesis of (R)-(+)-Methyl p-tolyl sulfoxide involves nucleophilic displacement reactions. One popular method is the displacement of (−)-(1R,2S,5R)-Menthyl (S)-p-Toluenesulfinate with methyl Grignard, resulting in complete inversion of configuration at sulfur. Other methods include asymmetric oxidation of the corresponding sulfide with various oxidants and catalysts (Solladie & Colobert, 2001).

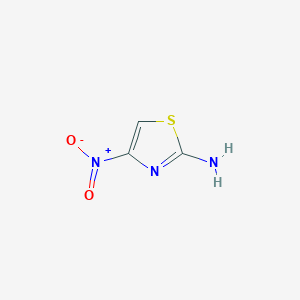

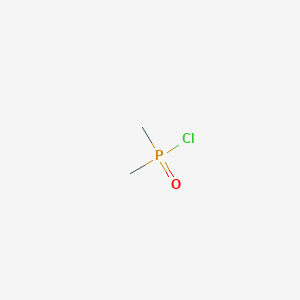

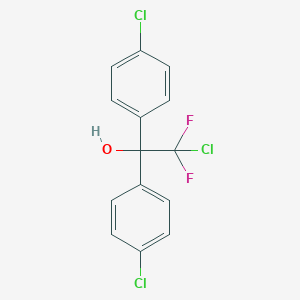

Molecular Structure Analysis

A study of the rotational spectrum of methyl p-tolyl sulfoxide using chirped-pulse Fourier transform microwave spectroscopy revealed insights into its conformational behavior. The molecule displays internal rotation and a slightly twisted sulfoxide group compared to similar compounds, influenced by the electron-donating effect of the p-methyl group (Sun, Kleiner, Senftleben, & Schnell, 2022).

Chemical Reactions and Properties

(R)-(+)-Methyl p-tolyl sulfoxide undergoes various chemical reactions, including diastereoselective additions and asymmetric syntheses. These reactions are facilitated by its chiral structure, enabling the creation of enantiomerically pure compounds (Pyne & Dikić, 1990).

Physical Properties Analysis

The physical properties of (R)-(+)-Methyl p-tolyl sulfoxide, such as melting point and optical rotation, are influenced by its molecular structure. These properties are critical in determining its suitability for various applications in organic synthesis and as a ligand in catalysis.

Chemical Properties Analysis

The chemical properties of (R)-(+)-Methyl p-tolyl sulfoxide, including its reactivity with different substrates and its behavior in various chemical environments, are essential for its use in synthetic chemistry. For instance, its interaction with gold surfaces, as studied through photoelectron spectroscopy, demonstrates its potential in material science applications (Satta et al., 2023).

科学研究应用

分子络合物形成: (R)-对甲苯甲磺与手性酰胺形成结晶分子络合物,这对于其用作手性溶剂化剂以确定亚砜的对映体过量 (ee) 具有重要意义 (Charpin 等人, 1986).

对映选择性包合: 结晶二肽在包合甲苯甲磺和苄甲磺方面表现出高度对映选择性。这证明了使用这些结构进行立体化学应用的潜力 (Akazome 等人, 2000).

取代基对对映面区分反应的影响: 苯环上取代基的性质影响涉及甲基对甲苯甲磺锂的反应的对映选择性,表明其在有机合成中进行立体化学控制的潜力 (Kunieda 等人, 1992).

DMSO 还原酶的不对称还原: 包括 (R)-对甲苯甲磺在内的外消旋亚砜的不对称还原,由来自各种细菌物种的二甲基亚砜还原酶进行,揭示了其在生物催化和不对称合成中的潜力 (Hanlon 等人, 1998).

作为黄素单加氧酶探针的前手性亚砜氧化: 该化合物用于黄素单加氧酶 (FMO) 同工型产生的亚砜的立体化学分析,证明了其在生物化学和药理学中的效用 (Yeung & Rettie, 2006).

手性席夫碱-钒配合物催化的氧化: 在特定配合物的催化下,它与过氧化氢的氧化产生对映体富集的产物,突出了它在不对称合成中的作用 (Głuszyńska 等人, 2004).

气相中的内部动力学: 对其转动光谱和理论分析的研究提供了对其分子结构和动力学的见解,这对于理解其化学行为至关重要 (Sun 等人, 2022).

安全和危害

作用机制

Mode of Action

It has been reported that its anions undergo addition reaction with nitrones to form optically active a-substituted n-hydroxylamines . This suggests that the compound may interact with its targets through a mechanism involving the formation of these N-hydroxylamines.

Biochemical Pathways

The formation of optically active a-substituted n-hydroxylamines suggests that it may be involved in reactions related to the synthesis of these compounds .

Result of Action

It has been used to prepare ®-(+)-methyl 3,5-dimethoxy-6-[8-oxo-9-(p-tolylsulfinyl) nonyl] benzoate, an intermediate for ®-lasiodiplodin synthesis . This suggests that the compound may have a role in the synthesis of certain biochemical intermediates.

属性

IUPAC Name |

1-methyl-4-[(R)-methylsulfinyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVALTJSQBFLEU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448185 | |

| Record name | (R)-(+)-Methyl p-tolyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-Methyl p-tolyl sulfoxide | |

CAS RN |

1519-39-7 | |

| Record name | (+)-Methyl p-tolyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-Methyl p-tolyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-methyl-4-[(R)-methylsulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (R)-(+)-Methyl p-tolyl sulfoxide?

A1: (R)-(+)-Methyl p-tolyl sulfoxide has a molecular formula of C8H10OS and a molecular weight of 154.25 g/mol. []

Q2: What spectroscopic data is available for (R)-(+)-Methyl p-tolyl sulfoxide?

A2: (R)-(+)-Methyl p-tolyl sulfoxide can be characterized by its specific rotation: [α]D +146° (acetone, c = 2), +192° (CHCl3, c = 1.2). []

Q3: How is (R)-(+)-Methyl p-tolyl sulfoxide used in asymmetric synthesis?

A3: (R)-(+)-Methyl p-tolyl sulfoxide acts as a chiral auxiliary and a chiral reagent in various asymmetric reactions. Its lithium anion readily adds to electrophiles like aldehydes, ketones, and imines with high diastereoselectivity. This property is crucial for synthesizing enantiomerically enriched compounds, including pharmaceuticals and natural products. [, , , , , , , ]

Q4: Can you provide an example of a specific reaction where (R)-(+)-Methyl p-tolyl sulfoxide acts as a chiral auxiliary?

A4: In the synthesis of (R)-(+)-tetrahydropalmatine, (R)-(+)-Methyl p-tolyl sulfoxide anion adds diastereoselectively to an imine. After subsequent transformations, the sulfoxide is removed, yielding the desired enantiomerically pure alkaloid. [, ]

Q5: How does the substituent on the acetophenone affect the enantioselectivity of the reaction with (R)-(+)-Methyl p-tolyl sulfoxide anion?

A5: The presence of electron-withdrawing groups on the acetophenone favors the formation of one diastereomer of the β-hydroxy sulfoxide product, while electron-donating groups favor the opposite diastereomer. This effect is attributed to electronic interactions influencing the transition state of the reaction. []

Q6: How stable is (R)-(+)-Methyl p-tolyl sulfoxide under different conditions?

A7: While generally stable, (R)-(+)-Methyl p-tolyl sulfoxide can undergo racemization at elevated temperatures or under harsh reaction conditions. []

Q7: How can the enantiomeric purity of (R)-(+)-Methyl p-tolyl sulfoxide be increased?

A8: Interestingly, flash chromatography of (R)-(+)-Methyl p-tolyl sulfoxide on silica gel leads to enantiomeric fractionation. This phenomenon allows for the enrichment of the enantiomeric excess of the sulfoxide, offering a simple method to obtain higher ee from samples with moderate enantioselectivity. []

Q8: Have there been any computational studies on the reactions involving (R)-(+)-Methyl p-tolyl sulfoxide?

A9: Yes, computational methods, including density functional theory (DFT) calculations, have been employed to study the adsorption and dissociation of (R)-(+)-Methyl p-tolyl sulfoxide on gold surfaces. These studies provided insights into the reaction mechanism and helped estimate the kinetic parameters. []

Q9: How does changing the methyl group in (R)-(+)-Methyl p-tolyl sulfoxide to other alkyl groups affect its reactivity?

A10: Replacing the methyl group with bulkier alkyl groups can influence both the reactivity and stereoselectivity of the reactions involving the sulfoxide. The steric hindrance imposed by the larger alkyl group can affect the approach of the electrophile, leading to altered diastereomeric ratios in the products. [, ]

Q10: Can enzymes selectively reduce racemic sulfoxides?

A11: Yes, dimethyl sulfoxide reductases from various organisms exhibit enantioselectivity in reducing racemic sulfoxides. For example, the enzyme from Rhodobacter capsulatus selectively reduces the (S)-enantiomer of methyl p-tolyl sulfoxide, leaving the (R)-enantiomer in high enantiomeric purity. []

Q11: Are there any applications of (R)-(+)-Methyl p-tolyl sulfoxide beyond organic synthesis?

A12: (R)-(+)-Methyl p-tolyl sulfoxide has been investigated for its use in material science, specifically in the formation of self-assembled monolayers on gold surfaces. This application stems from the sulfur atom's ability to interact with gold, paving the way for developing functional molecular materials with potential applications in biosensing and nanotechnology. []

Q12: Can you elaborate on the applications of (R)-(+)-Methyl p-tolyl sulfoxide in supramolecular chemistry?

A13: (R)-(+)-Methyl p-tolyl sulfoxide has been found to form inclusion complexes with dehydrocholic acid. These complexes exhibit fascinating host-guest interactions and unique crystal packing arrangements, highlighting the potential of this sulfoxide in designing novel supramolecular architectures. [, ]

Q13: How does (R)-(+)-Methyl p-tolyl sulfoxide contribute to understanding the chirality of europium(III) complexes?

A14: Circularly polarized luminescence studies utilizing (R)-(+)-Methyl p-tolyl sulfoxide as a chiral probe have provided valuable insights into the adduct complexes formed with europium(III) β-diketonate complexes. This approach helps elucidate the chiral environment around the europium(III) center, providing a deeper understanding of the factors governing chirality in these complexes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)